molecular formula C9H5NO3 B12361929 8-Methylidene-3,1-benzoxazine-2,4-dione

8-Methylidene-3,1-benzoxazine-2,4-dione

Cat. No.: B12361929
M. Wt: 175.14 g/mol
InChI Key: YSQHZBHKXXTARF-UHFFFAOYSA-N
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Description

8-Methylidene-3,1-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring and a methylidene group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylidene-3,1-benzoxazine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 2-ethynylaniline derivatives with catalytic systems based on gold, palladium acetate, molecular iodine, and silver salts . Another method includes the camphorsulfonic acid-catalyzed reaction of 2-acyl isocyanides with 2-alkoxypropene or 2-alkoxyethene . These reactions typically require specific conditions, such as controlled temperatures and the presence of catalysts, to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Methylidene-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo alkaline hydrolysis in the presence of hydroxide ions, leading to the formation of specific products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 8-Methylidene-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and activity. These interactions can influence various biological processes, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

8-Methylidene-3,1-benzoxazine-2,4-dione can be compared with other similar compounds, such as 2-methyl-4H-3,1-benzoxazin-4-one and 6-iodo-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione . These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the methylidene group in this compound distinguishes it from other benzoxazine derivatives, contributing to its unique chemical and biological properties.

Properties

Molecular Formula

C9H5NO3

Molecular Weight

175.14 g/mol

IUPAC Name

8-methylidene-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C9H5NO3/c1-5-3-2-4-6-7(5)10-9(12)13-8(6)11/h2-4H,1H2

InChI Key

YSQHZBHKXXTARF-UHFFFAOYSA-N

Canonical SMILES

C=C1C=CC=C2C1=NC(=O)OC2=O

Origin of Product

United States

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